molecular formula C13H17N3O2S B251672 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide

2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide

Cat. No.: B251672
M. Wt: 279.36 g/mol
InChI Key: YQXALGBACGCTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide is a chemical compound with a molecular formula of C13H16N2O3S It is known for its unique structure, which includes a benzamide core linked to a 3-methylbutanoyl group through a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide typically involves the reaction of 3-methylbutanoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamothioyl chloride, which subsequently reacts with the amine group of 2-aminobenzamide to form the final product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide and thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides or thioamides.

Scientific Research Applications

2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzoic acid
  • **2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzylamine

Uniqueness

Compared to similar compounds, 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide is unique due to its specific structural features and reactivity. The presence of both amide and thioamide groups allows for diverse chemical transformations and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

2-(3-methylbutanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C13H17N3O2S/c1-8(2)7-11(17)16-13(19)15-10-6-4-3-5-9(10)12(14)18/h3-6,8H,7H2,1-2H3,(H2,14,18)(H2,15,16,17,19)

InChI Key

YQXALGBACGCTGI-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(=O)N

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(=O)N

Origin of Product

United States

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